molecular formula C18H20N4O3 B2476860 1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea CAS No. 2034338-85-5

1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2476860
CAS No.: 2034338-85-5
M. Wt: 340.383
InChI Key: PWCBMYJJEZXYBS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of kinase signaling pathways. This urea derivative features a complex molecular architecture that includes a 2-methoxyphenyl group and a pyridine ring linked to a 2-oxopyrrolidin (lactam) moiety. This specific structural combination is characteristic of compounds designed for targeted protein inhibition . Compounds with similar structural features, particularly those incorporating the pyridin-3-ylmethylurea scaffold, have been identified and patented as potent and selective inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway . The FGFR4 pathway is a critical target in oncology research, as its dysregulation is strongly implicated in the proliferation, survival, and metastasis of various cancers, including hepatocellular carcinoma (HCC). Consequently, this compound serves as a crucial research tool for studying the biological role of FGFR4, exploring mechanisms of oncogenesis, and evaluating potential therapeutic strategies in preclinical models. Its mechanism of action is hypothesized to involve interaction with the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its phosphorylation and subsequent downstream signaling. This makes it a valuable candidate for researchers developing novel targeted cancer treatments and investigating drug resistance mechanisms. The product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-16-6-3-2-5-15(16)21-18(24)20-11-13-9-14(12-19-10-13)22-8-4-7-17(22)23/h2-3,5-6,9-10,12H,4,7-8,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBMYJJEZXYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the methoxyphenyl derivative, followed by the introduction of the pyrrolidinyl-pyridinyl group. The final step involves the formation of the urea linkage under controlled conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives and pyridinyl/pyrrolidinyl-containing molecules, emphasizing synthesis, bioactivity, and structure–activity relationships (SAR).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound : 1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea 2-Methoxyphenyl, pyridin-3-ylmethyl, 2-oxopyrrolidin ~384.4 Not explicitly reported; inferred kinase/neurological activity from analogs
Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Pyridin-2-yl, 3-chloro-2-fluorophenoxy, dimethoxyphenyl ~485.9 Glucokinase activator
Compound 3 (): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Pyridin-2-yl, triazinan-2-ylidene, chlorobenzyl ~614.1 Analgesic (potential)
Compound 1a (): 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Oxadiazole, pyrrolidin-3-yl, phenylethyl ~444.5 Antiviral (implied from SAR)

Key Observations

Structural Divergence: The target compound lacks the oxadiazole ring seen in Compound 1a (), which is critical for antiviral activity in some analogs. Instead, its urea group may enhance hydrogen-bonding interactions with targets like kinases . Compared to Compound 1 (), the target’s pyridin-3-ylmethyl group (vs.

Bioactivity Trends :

  • Urea derivatives with pyridinyl groups (e.g., Compound 1 ) often exhibit kinase-modulating activity due to their ability to occupy ATP-binding pockets. The target’s 2-oxopyrrolidin moiety may enhance solubility or allosteric effects .
  • Compound 1a () demonstrates that pyrrolidinyl substitutions improve metabolic stability, suggesting the target’s 2-oxopyrrolidin group may confer similar advantages .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for Compound 1a (), involving coupling of substituted pyridines with activated urea precursors. However, introducing the 2-oxopyrrolidin group may require additional steps, such as reductive amination or cyclization .

Research Findings and Gaps

  • Further in vitro assays are needed to validate these hypotheses .
  • SAR Insights: The 2-methoxyphenyl group may enhance blood–brain barrier permeability compared to bulkier substituents (e.g., chlorobenzyl in Compound 3), making the target suitable for central nervous system targets . The 2-oxopyrrolidin ring’s lactam structure could improve solubility over non-polar analogs like Compound 1a, which relies on a phenylethyl group for lipophilicity .

Biological Activity

1-(2-Methoxyphenyl)-3-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

IUPAC Name 1(2methoxyphenyl)3((5(2oxopyrrolidin1yl)pyridin3yl)methyl)urea\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC18H20N4O3
Molecular Weight344.38 g/mol
CAS Number2034338-85-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The urea moiety plays a crucial role in modulating these interactions, potentially influencing processes such as cell proliferation and apoptosis.

Target Interactions

This compound may act on:

  • Kinases : Inhibition of kinase activity could lead to reduced tumor growth.
  • Receptors : Modulation of neurotransmitter receptors may influence neurological conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in ACS Omega demonstrated that certain derivatives of the compound showed promising results in inhibiting the proliferation of ovarian cancer cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity (IC50 < 10 µM) .

Neuroprotective Effects

Additionally, the compound has been investigated for its neuroprotective properties. It is believed to modulate serotonin receptors, which can play a role in mood regulation and neurodegenerative diseases.

Research Insights:
A comparative analysis of similar compounds revealed that those with a pyridine ring, like this urea derivative, exhibited enhanced binding affinity for serotonin receptors compared to other structural analogs .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)ureaModerate anticancer activity
1-(2-Methoxyphenyl)-3-((5-(2-methyl)phenyl)methyl)ureaHigh affinity for serotonin receptors

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